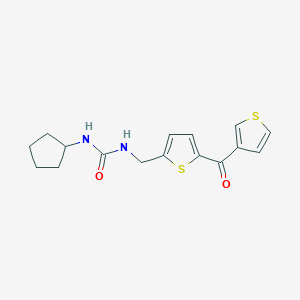

(5-Bromo-2-methylpyridin-3-yl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1346541-53-4 . It is used as a building block for the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-2-methylpyridin-3-yl)methanol” is represented by the InChI Code: 1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.

Physical And Chemical Properties Analysis

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a solid at room temperature . It has a molecular weight of 202.05 .

科学的研究の応用

Synthesis of Novel Pyridine Derivatives

“(5-Bromo-2-methylpyridin-3-yl)methanol” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The reaction involves the use of palladium as a catalyst and arylboronic acids . These novel pyridine derivatives have been studied using Density Functional Theory (DFT) methods, which describe possible reaction pathways .

Chiral Dopants for Liquid Crystals

The DFT studies also suggest that these pyridine derivatives could be potential candidates as chiral dopants for liquid crystals . Chiral dopants are substances that induce chirality in another substance, and their use in liquid crystals can lead to interesting optical properties .

Biological Activities

The pyridine derivatives synthesized from “(5-Bromo-2-methylpyridin-3-yl)methanol” have been investigated for their biological activities . For instance, they have shown anti-thrombolytic activity, which means they can prevent the breakdown of blood clots . They also have biofilm inhibition activity, which means they can prevent the formation of biofilms, a common problem in medical and industrial settings .

Synthesis of Rupatadine

“(5-Bromo-2-methylpyridin-3-yl)methanol” is a key intermediate in the synthesis of rupatadine , a drug used in the treatment of seasonal and allergic rhinitis .

Cancer Treatment

Pyrazolopyrimidine derivatives substituted by a reaction with “(5-Bromo-2-methylpyridin-3-yl)methanol” show increased activity against cancer and other diseases related to the dysregulation of cMet kinases . These include non-small-cell lung carcinomas, gastric and esophageal carcinomas .

Treatment of p38 Kinase-Mediated Diseases

Related analogues of “(5-Bromo-2-methylpyridin-3-yl)methanol” are useful in the treatment of p38 kinase-mediated diseases . These include lymphoma and auto-inflammatory disease .

作用機序

Safety and Hazards

特性

IUPAC Name |

(5-bromo-2-methylpyridin-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-5-6(4-10)2-7(8)3-9-5/h2-3,10H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWUELSONPCFNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)Br)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-methylpyridin-3-yl)methanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-{[(1E)-(5-bromo-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2573767.png)

![4-[2-(Phenylsulfanyl)ethyl]morpholine](/img/structure/B2573769.png)

![[1-(Trifluoromethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B2573772.png)

![4-(3-fluorophenyl)-1-methyl-6-(prop-2-en-1-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2573777.png)

![6-Tert-butyl-2-[1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2573779.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylbutanamide](/img/structure/B2573782.png)

![(2Z)-2-[(5-thiophen-2-ylthiophen-2-yl)methylidene]butanedioic acid](/img/structure/B2573783.png)